Here's what we know so far based on scientific research:
2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride is an arylamino derivative. PubChem:
Research suggests that this molecule may have activity against certain enzymes and receptors in the body. However, more research is needed to determine its potential for treating specific diseases.
GW3965 hydrochloride is a synthetic compound classified as a liver X receptor agonist. It is known for its selective activation of the human liver X receptor alpha and beta isoforms, with effective concentrations (EC50) of 190 nM and 30 nM, respectively . The chemical formula for GW3965 hydrochloride is C33H31ClF3NO3, and it has a molecular weight of approximately 582.052 g/mol . This compound is part of the diphenylmethane class, characterized by a diphenylmethane moiety in its structure, which contributes to its biological activity .
GW3965 hydrochloride acts as a ligand for the Liver X Receptor Beta (LXRβ) []. LXRs are nuclear receptors that regulate cholesterol homeostasis. When GW3965 hydrochloride binds to LXRβ, it triggers a cascade of events leading to increased cholesterol efflux (removal) from cells []. This suggests a potential role in lowering blood cholesterol levels. However, the specific details of the mechanism require further investigation.
As a potent agonist for liver X receptors, GW3965 hydrochloride plays a significant role in regulating lipid homeostasis and inflammation. Activation of these receptors has been linked to the modulation of cholesterol metabolism, fatty acid synthesis, and glucose homeostasis. Studies have shown that GW3965 can attenuate hypertension-induced cardiac structural changes by activating liver X receptors, which suggests its potential therapeutic effects in cardiovascular diseases . Additionally, GW3965 has been implicated in various signaling pathways related to metabolism and immune response .
The synthesis of GW3965 hydrochloride involves several steps typical for complex organic compounds. While specific proprietary methods may vary among manufacturers, the general approach includes:
These synthetic routes may involve multiple purification steps, including chromatography techniques to ensure high purity levels.
GW3965 hydrochloride has several applications in research and potential therapeutic areas:
Research indicates that GW3965 interacts with various cellular pathways through liver X receptor activation. Notably, it influences gene expression related to lipid metabolism and inflammatory responses. Interaction studies have shown that GW3965 can modulate signaling pathways involving:
These interactions highlight its relevance in metabolic disorders and cardiovascular diseases.
Several compounds share structural or functional similarities with GW3965 hydrochloride. Below are some notable examples:
Compound Name | Class | LXR Activity | Unique Features |
---|---|---|---|
T0901317 | Synthetic Agonist | Yes | Broad-spectrum LXR agonist |
GSK2033 | Synthetic Agonist | Yes | Selective for LXRβ |
LX4211 | Dual LXR Agonist | Yes | Also targets SGLT2 for glucose regulation |
SR9243 | Synthetic Agonist | Yes | Non-steroidal LXR modulator |
GW3965 hydrochloride stands out due to its selective action on both LXR isoforms and its application in cardiovascular research, making it a unique tool in metabolic studies compared to other compounds listed above.
GW3965 hydrochloride, with the systematic name 3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid monohydrochloride, is characterized by a complex molecular architecture. Its molecular formula is C₃₃H₃₁ClF₃NO₃·HCl, yielding a molecular weight of 618.51 g/mol . The compound features a central naphthoquinone-derived scaffold substituted with aromatic and aliphatic groups, including a 2-chloro-3-(trifluoromethyl)benzyl moiety and a diphenylethylamine side chain. These structural elements are critical for its interaction with LXRα and LXRβ nuclear receptors .
Property | Value | Source |
---|---|---|
Molecular Weight | 618.51 g/mol | |
CAS Registry Number | 405911-17-3 | |
PubChem ID | 16078973 | |
Solubility in DMSO | 61.85 mg/mL (100 mM) | |
Purity | ≥98% (HPLC) |
The synthesis of GW3965 hydrochloride involves multistep organic reactions to assemble its intricate structure. A representative pathway, derived from patented methodologies, proceeds as follows:
The synthesis begins with menadione (2-methyl-1,4-naphthoquinone) as the starting material. Electrophilic substitution reactions introduce functional groups at the C2 and C3 positions. For example, cerium(III) chloride-mediated coupling installs an aniline derivative at C3, forming a monochloro intermediate .
The diphenylethylamine side chain is introduced via a nucleophilic substitution reaction. This step employs 2,2-diphenylethylamine and the chloro intermediate under basic conditions, yielding a secondary amine linkage. Subsequent alkylation with 2-chloro-3-(trifluoromethyl)benzyl bromide completes the tertiary amine structure .
The benzeneacetic acid moiety is appended through a Friedel-Crafts acylation, followed by hydrolysis to yield the free carboxylic acid. Neutralization with hydrochloric acid produces the hydrochloride salt .
Crude GW3965 hydrochloride is purified via recrystallization from ethanol/water mixtures, achieving a purity of ≥98% as confirmed by high-performance liquid chromatography (HPLC) .
Ensuring the chemical integrity of GW3965 hydrochloride requires rigorous analytical techniques:
Analytical Method | Parameter Measured | Typical Result |
---|---|---|
HPLC | Purity | ≥98% |
UV/Vis | λmax | 204 nm, 272 nm |
Mass Spectrometry | Molecular Ion | m/z 618.51 [M+H]⁺ |
Corrosive;Irritant